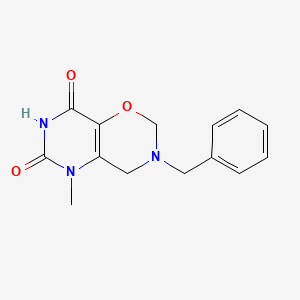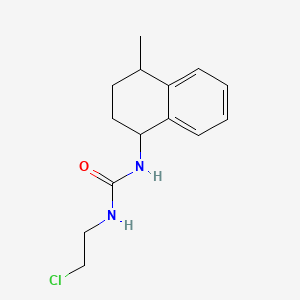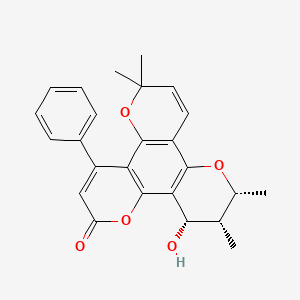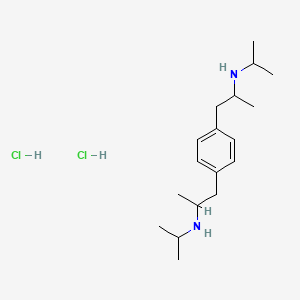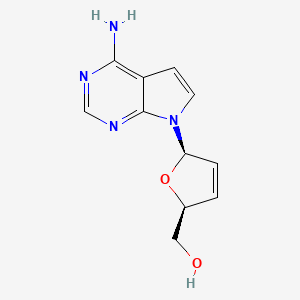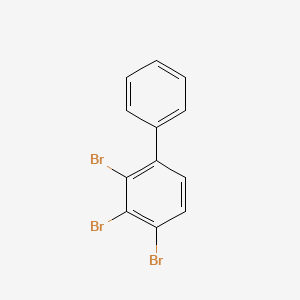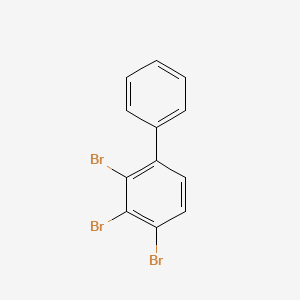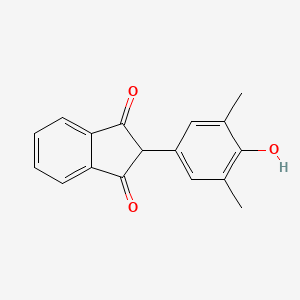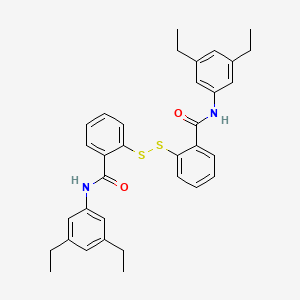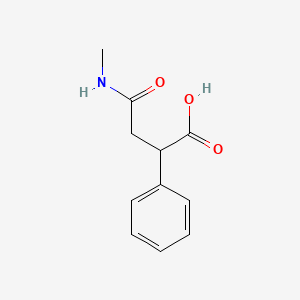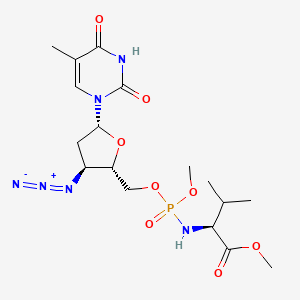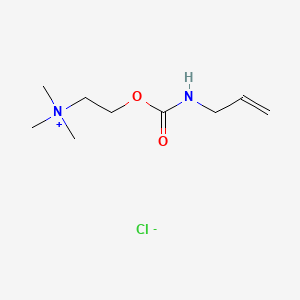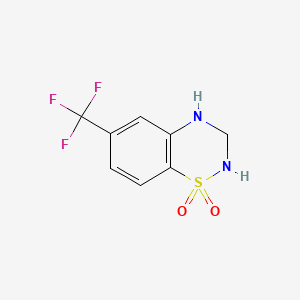
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of sulfonimidamides with β-alkoxyvinyl trifluoromethylketones under solvent-free mechanochemical conditions . This method yields 3-trifluoromethyl-substituted three-dimensional 1,2,6-thiadiazine 1-oxides. Additionally, C4-functionalized products can be obtained by starting from cyclic enones and brominations of the initially formed heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the mechanochemical synthesis approach mentioned above provides a scalable and efficient route for its production. The stability of the products can be maintained by varying the pH value and storing under aerobic conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) for trifluoromethylation and various oxidizing agents for oxidation reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the products .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted hydroxysulfides and other functionalized thiadiazine derivatives .
Applications De Recherche Scientifique
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as a pharmacophore in drug design due to its unique structural features and biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, similar compounds like bendroflumethiazide, a thiazide diuretic, inhibit Na+/Cl- reabsorption in the kidneys, leading to increased urine production and reduced blood pressure . The exact molecular targets and pathways for this compound are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bendroflumethiazide: A thiazide diuretic with similar structural features and pharmacological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A compound with a similar thiadiazine scaffold, known for its diverse pharmacological activities.
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its trifluoromethyl group, which enhances its lipophilicity and potential biological activity . This structural feature distinguishes it from other similar compounds and contributes to its specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
720-49-0 |
|---|---|
Formule moléculaire |
C8H7F3N2O2S |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-16(7,14)15/h1-3,12-13H,4H2 |
Clé InChI |
DPJZVOYJEZTZKG-UHFFFAOYSA-N |
SMILES canonique |
C1NC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


